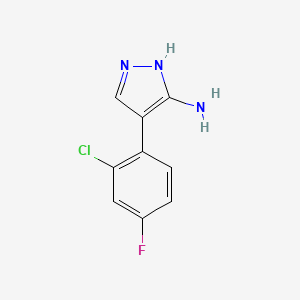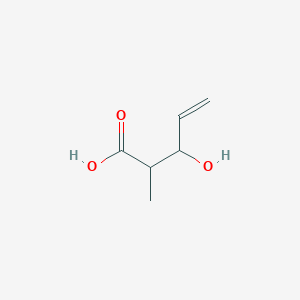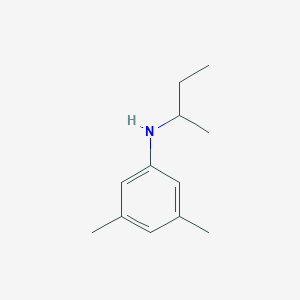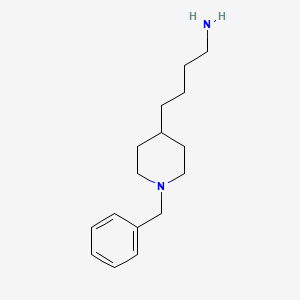![molecular formula C11H11F4NO B15276403 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethoxy)benzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction between 2-(trifluoromethoxy)benzaldehyde and pyrrolidine.
Fluorination: The intermediate is then subjected to fluorination using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired position on the pyrrolidine ring.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl or carboxyl derivatives, while reduction may produce alcohols or amines.
科学研究应用
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine has several scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of novel drug candidates, particularly those targeting central nervous system disorders.
Materials Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Agrochemicals: It is studied for its potential use in the synthesis of agrochemicals with improved efficacy and environmental profiles.
作用机制
The mechanism of action of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine and trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
- 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine
- 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]piperidine
- 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]azetidine
Uniqueness
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which impart distinct physicochemical properties. These features enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H11F4NO |
|---|---|
分子量 |
249.20 g/mol |
IUPAC 名称 |
3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4NO/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)17-11(13,14)15/h1-4,16H,5-7H2 |
InChI 键 |
ZBFGDECGPFXOQX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(C2=CC=CC=C2OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B15276322.png)
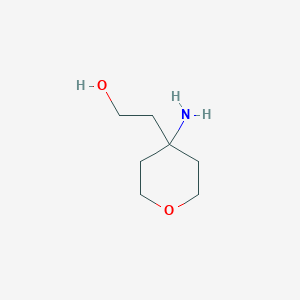
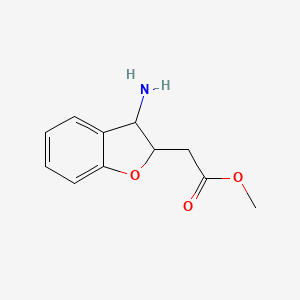
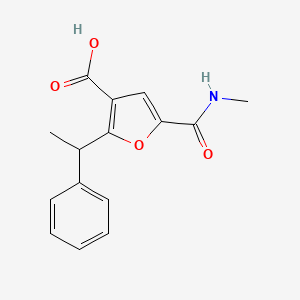



![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)
